REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].O.[CH3:18][C:19]([OH:23])([C:21]#[CH:22])[CH3:20]>[Pd].COCCOC.[Cu]I.Cl[Pd]Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:10][C:4]1[CH:3]=[C:2]([C:22]#[C:21][C:19]([OH:23])([CH3:20])[CH3:18])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2.3|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
CuI
|
Quantity
|
108 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
PdCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred under nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 hours at 80° C.
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
STIRRING
|
Details
|
After an additional 2 hr stirring at 80° C. the TLC
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The Celite pad was washed thoroughly with EtOAc
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a dark oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient from 10% to 40% ethyl acetate/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C#CC(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |